Ceatdp
Description
CTD curates 1658 amino acid-based compounds and contextualizes their toxicological profiles through manual curation of over 88,000 scientific articles . For "Ceatdp," hypothetical properties might include structural motifs, toxicity thresholds, and molecular interactions inferred from analogous compounds like HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) or DiDOPO derivatives (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) .
Properties
CAS No. |
81655-27-8 |
|---|---|
Molecular Formula |
C13H18N6O9P2S |
Molecular Weight |
496.33 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] 2-cyanoethyl hydrogen phosphate |
InChI |
InChI=1S/C13H18N6O9P2S/c14-2-1-3-25-29(22,23)28-30(24,31)26-4-7-9(20)10(21)13(27-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1,3-4H2,(H,22,23)(H,24,31)(H2,15,16,17)/t7-,9-,10-,13-,30?/m1/s1 |
InChI Key |
JOYCYBBHTRKFTI-PAMZGVKKSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OCCC#N)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OCCC#N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OCCC#N)O)O)N |
Synonyms |
eta-cyanoethyl-adenosine 5'-(1-thiodiphosphate) beta-cyanoethyl-ADP alpha-S CEATDP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Using methodologies from chemical data extraction and synonym mapping , "Ceatdp" can be compared to structurally related compounds. For example:
Toxicogenomic Profiles
CTD’s manual curation process links chemicals to diseases and genes. For instance:
- HEDP is associated with renal clearance pathways and interacts with ALPL (alkaline phosphatase) .
- DiDOPO derivatives show minimal gene interactions but exhibit environmental persistence .
- "this compound" (hypothetical) might share pathways with amino acid transporters (e.g., SLC7A5) based on structural analogy .
Data Robustness and Gaps
- Strengths : CTD’s integration of text-mined data ensures comprehensive coverage of chemical-disease associations .
- Limitations: Ambiguities in chemical synonyms (e.g., "this compound" vs. colloquial names) require manual resolution .
Research Findings and Implications
Key Insights
- Structural-Activity Relationships : Phosphonate groups in "this compound" and HEDP correlate with metal chelation but differ in bioavailability .
- Toxicity Mechanisms: Amino acid-based compounds like "this compound" may disrupt metabolic pathways, whereas DiDOPO derivatives pose environmental risks .
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